
(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic compound with applications in various fields of scientific research. This compound features a diverse structure with morpholine, sulfonyl, imidazole, and piperidine groups, making it a subject of interest for many chemists and biologists.
Synthetic Routes and Reaction Conditions:
Synthesis of (4-(morpholinosulfonyl)phenyl)carbonyl chloride:
Starting from 4-(morpholinosulfonyl)benzoic acid, this intermediate is prepared using thionyl chloride (SOCl2) under reflux conditions.
Formation of (4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone):
The prepared (4-(morpholinosulfonyl)phenyl)carbonyl chloride reacts with 4-(piperidin-1-yl)methanol in the presence of triethylamine (TEA).
Coupling with 2-phenyl-1H-imidazole:
Finally, (4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone) is coupled with 2-phenyl-1H-imidazole in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
Industrial production methods often involve optimizing reaction conditions and scaling up the aforementioned synthesis processes to ensure higher yield and purity. Techniques like continuous flow synthesis and the use of automated reactors may be employed to meet industrial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, particularly at the morpholine or piperidine nitrogen atoms.
Reduction: The sulfonyl group can be selectively reduced under specific conditions.
Substitution: Functional groups on the aromatic ring and heterocyclic moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Nucleophiles like halides, amines, and thiols; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed:
Products depend on the specific reactions but can include oxidized derivatives, reduced forms, or substitution products like halo, alkyl, or acyl derivatives.
Chemistry:
Synthesis of heterocyclic compounds: Utilized as a building block for synthesizing complex heterocycles.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Enzyme inhibition studies: Serves as an inhibitor in enzyme assays to study biochemical pathways.
Protein interaction probes: Used in probing protein-ligand interactions.
Medicine:
Pharmacological research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostic agents: Explored as a potential imaging agent in medical diagnostics.
Industry:
Material science: Incorporated in the development of new materials with specific properties.
Chemical manufacturing: Used in the synthesis of specialty chemicals.
作用機序
The exact mechanism of action varies depending on the biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of multiple functional groups allows it to participate in diverse binding interactions, influencing biochemical pathways or catalytic activities.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate specific enzymes by binding to their active sites or allosteric sites.
Receptors: Potentially interacts with cellular receptors, affecting signal transduction pathways.
Nucleic acids: Could intercalate with DNA or RNA, influencing gene expression.
類似化合物との比較
(4-(morpholinosulfonyl)phenyl)(4-(piperidin-1-yl)methanone)
(4-(morpholinosulfonyl)phenyl)(4-(1H-imidazol-1-yl)methanone)
(4-(morpholinosulfonyl)phenyl)(4-(2-phenylimidazol-1-yl)methanone)
Uniqueness:
The compound's uniqueness lies in the combination of morpholine, sulfonyl, imidazole, and piperidine groups, providing it with distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions.
This article covers the various aspects of (4-(morpholinosulfonyl)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone, from its synthesis to its diverse applications in research and industry.
特性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c31-26(23-6-8-24(9-7-23)35(32,33)30-16-18-34-19-17-30)28-13-10-21(11-14-28)20-29-15-12-27-25(29)22-4-2-1-3-5-22/h1-9,12,15,21H,10-11,13-14,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJLZALWVSCGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2980928.png)
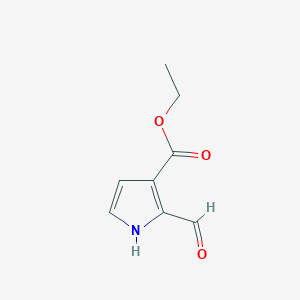
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2980933.png)
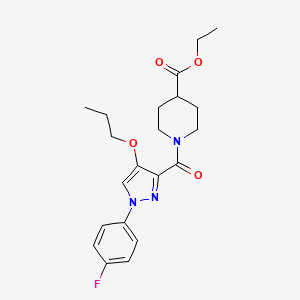
![(2,4-dimethylphenyl)[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2980935.png)
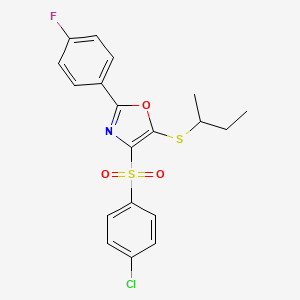

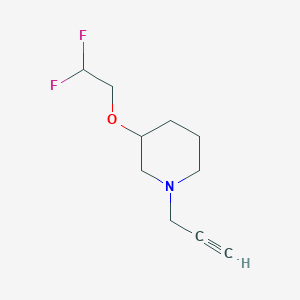
![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide](/img/structure/B2980939.png)
![N-(3,4-dimethylphenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2980940.png)
![(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2980942.png)
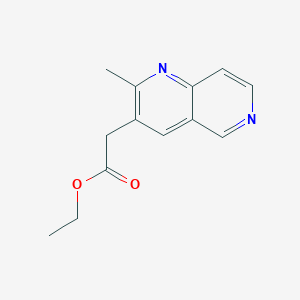

![Methyl 5-[[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2980948.png)
